molecular formula C45H80O16 B1250054 cladionol A

cladionol A

Numéro de catalogue: B1250054
Poids moléculaire: 877.1 g/mol
Clé InChI: GRDLKOZEWJLCMH-PBNSJOAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cladionol A is a polyketide glycoside isolated from the marine-derived fungus Gliocladium sp., which was first identified in a 2005 study . Structurally, it consists of a polyketide backbone glycosylated with a β-D-mannopyranoside and an arabitol moiety. The relative stereochemistry of its polyketide chain (C-2–C-3) was determined via J-based configuration analysis, while the absolute configuration of the mannose unit was confirmed using chiral HPLC . This compound exhibits modest cytotoxicity, though its exact molecular targets remain under investigation . Its unique structural features, including conjugated double bonds at positions C-4/C-5, C-8/C-9, and C-12/C-13, distinguish it from related fungal polyketides .

Propriétés

Formule moléculaire

C45H80O16

Poids moléculaire

877.1 g/mol

Nom IUPAC

[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (4E,8E,12E)-15-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,7,11-trihydroxy-2,4,6,8,10,12,14,16,18,20-decamethyldocosa-4,8,12-trienoate

InChI

InChI=1S/C45H80O16/c1-13-22(2)14-23(3)15-29(9)43(61-45-42(56)41(55)40(54)35(60-45)21-58-32(12)47)30(10)18-27(7)37(51)25(5)16-24(4)36(50)26(6)17-28(8)38(52)31(11)44(57)59-20-34(49)39(53)33(48)19-46/h16-18,22-23,25-26,29-31,33-43,45-46,48-56H,13-15,19-21H2,1-12H3/b24-16+,27-18+,28-17+/t22?,23?,25?,26?,29?,30?,31?,33-,34-,35-,36?,37?,38?,39-,40-,41+,42+,43?,45+/m1/s1

Clé InChI

GRDLKOZEWJLCMH-PBNSJOAKSA-N

SMILES isomérique

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O

SMILES canonique

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O

Synonymes

cladionol A

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Compounds 1–5 (Journal of Antibiotics, 2010)

Compounds 1–5, isolated from Clonostachys candelabrum, share a polyketide glycoside framework with this compound but differ in key structural aspects:

  • Double Bond Positions: this compound has conjugated double bonds at C-4/C-5, C-8/C-9, and C-12/C-13, whereas Compounds 1–5 feature a reversed arrangement of hydroxyl groups and alkenes in the polyketide backbone .
  • NMR Signatures: Compounds 1–5 exhibit a distinctive α,β-unsaturated proton signal at δH 6.6–6.7 (H-3), absent in this compound. This suggests differences in electronic environments due to altered double bond positioning .
  • Sugar Alcohol: Both this compound and Compounds 1–5 incorporate arabitol, but this compound’s arabinitol is esterified to the polyketide chain, while Compounds 1–5 feature additional stereochemical variations .

Roselipins

Roselipins, another class of fungal polyketides, share a glycosylated polyketide core but differ in their sugar moieties. For example, roselipin 1A contains mannitol instead of arabitol, and its polyketide chain lacks the conjugated double bond system seen in this compound .

Bioactivity Comparisons

Compound Structural Features Bioactivity References
This compound Conjugated double bonds at C-4/C-5, C-8/C-9, C-12/C-13; β-D-mannopyranoside, arabinitol Modest cytotoxicity
Compounds 1–5 α,β-unsaturated H-3 (δH 6.6–6.7); reversed hydroxyl/alkene arrangement Anthelmintic activity (specific targets unconfirmed)
Roselipins Mannitol esterification; linear polyketide chain Anthelmintic and immunosuppressive properties

Key Findings:

Structure-Activity Relationships: The position of double bonds and hydroxyl groups directly influences bioactivity. For instance, this compound’s conjugated system may enhance membrane interaction, contributing to cytotoxicity, while Compounds 1–5’s α,β-unsaturated proton correlates with anthelmintic effects .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for isolating cladionol A from natural sources, and how do extraction protocols vary based on biological matrices?

  • Answer : Isolation requires solvent optimization (e.g., methanol for polar metabolites) and chromatographic techniques like flash chromatography for preliminary separation. Matrix-specific challenges (e.g., plant vs. microbial sources) necessitate tailored protocols: plant extracts often require defatting steps, while microbial cultures may need pH-controlled precipitation . Purity validation via HPLC-UV or LC-MS is critical, with thresholds ≥95% for structural studies .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D/2D experiments for stereochemistry) and High-Resolution Mass Spectrometry (HR-MS) are foundational. Complementary methods include X-ray crystallography for absolute configuration and FT-IR for functional group verification. Discrepancies in melting points or optical rotation values across studies should prompt re-evaluation of purity or solvent effects .

Q. How can researchers address contradictions in reported spectral data for this compound’s structural elucidation?

  • Answer : Cross-validate data using orthogonal techniques (e.g., comparing NOESY NMR with computational modeling like DFT). Contradictions may arise from solvent impurities, tautomerism, or incorrect referencing. Systematic error analysis, including calibration of instruments and replication across labs, is advised .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s biosynthetic pathways in microbial systems?

  • Answer : Use isotope-labeled precursors (e.g., ¹³C-glucose) in feeding experiments paired with gene knockout/overexpression models. Metabolomic profiling via LC-HRMS and transcriptomic analysis (RNA-seq) can link biosynthetic clusters to metabolite production. Hypothesis-driven frameworks like PICO (Population: microbial strain; Intervention: genetic modification; Comparison: wild-type; Outcome: metabolite yield) ensure methodological rigor .

Q. How can researchers resolve conflicting bioactivity data for cladionionol A across in vitro assays?

  • Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize assays. For cytotoxicity discrepancies, standardize cell lines (e.g., NIH/3T3 vs. HeLa), control for passage number, and validate via orthogonal assays (e.g., ATP quantification vs. apoptosis markers). Statistical meta-analysis of published IC₅₀ values can identify outliers .

Q. What strategies are effective for replicating this compound synthesis in non-native hosts, and how can yield bottlenecks be troubleshooted?

  • Answer : Use heterologous expression systems (e.g., S. cerevisiae or E. coli) with codon-optimized genes. Troubleshoot low yields via fed-batch fermentation, precursor supplementation (e.g., methylmalonyl-CoA), and dynamic pathway regulation (CRISPRi/a). Analytical bottlenecks require real-time monitoring via LC-MS/MS and Design of Experiments (DoE) to optimize parameters .

Q. How should researchers design studies to evaluate this compound’s structure-activity relationships (SAR) against resistant pathogens?

  • Answer : Employ fragment-based drug design (FBDD) with synthetic analogs modified at hydroxyl or methyl groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial efflux pumps). Validate via MIC assays against ESKAPE pathogens, with strict adherence to CLSI guidelines .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for reconciling contradictory in vivo vs. in vitro efficacy data for this compound?

  • Answer : Apply mixed-effects models to account for interspecies variability (e.g., murine vs. humanized models). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ with in vivo bioavailability. Sensitivity analysis can identify critical variables (e.g., plasma protein binding) .

Q. How can computational tools enhance the rational design of this compound derivatives with improved pharmacokinetic profiles?

  • Answer : Leverage QSAR models for ADMET prediction (e.g., SwissADME) and molecular dynamics simulations (GROMACS) to assess membrane permeability. Prioritize derivatives with LogP values <5 and polar surface area <140 Ų for oral bioavailability. Experimental validation via Caco-2 cell assays is essential .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.